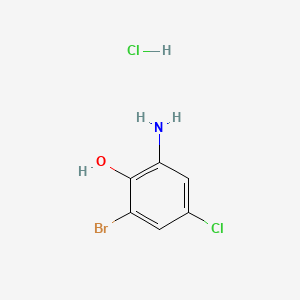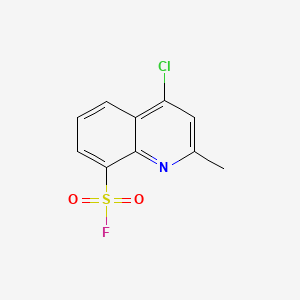
4-chloro-2-methylquinoline-8-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylquinoline-8-sulfonyl fluoride (CMQSF) is a novel fluorinated quinoline-based compound that has recently been synthesized and studied for its potential applications in the scientific research field. CMQSF has a unique structure and properties that make it a promising candidate for use in a variety of laboratory experiments.
科学研究应用
4-chloro-2-methylquinoline-8-sulfonyl fluoride has a variety of potential applications in the scientific research field. It has been used as a fluorogenic reagent for the detection of amines and other organic compounds. It has also been used for the synthesis of other fluorinated quinoline-based compounds, such as 4-chloro-2-methylquinoline-8-sulfonate (CMQS) and 4-chloro-2-methylquinoline-8-sulfonamide (CMQSA). Additionally, this compound has been used as a catalyst in the synthesis of various organic compounds, such as polymers and small molecules.
作用机制
The mechanism of action of 4-chloro-2-methylquinoline-8-sulfonyl fluoride is not yet fully understood. However, it is believed that the compound binds to amines and other organic compounds via hydrogen bonding and electrostatic interactions. These interactions are believed to be responsible for the fluorogenic properties of the compound, as well as its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound may have some toxic effects, particularly when exposed to high concentrations. Additionally, this compound may interfere with the natural biochemical processes of cells and may affect the activity of enzymes and other proteins.
实验室实验的优点和局限性
The main advantage of using 4-chloro-2-methylquinoline-8-sulfonyl fluoride in laboratory experiments is its high yield and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound may be toxic at high concentrations and may interfere with the natural biochemical processes of cells. Additionally, the mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in laboratory experiments. One potential direction is the development of new methods for the synthesis of this compound and related compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the development of new applications for the use of this compound in laboratory experiments is needed. Finally, the development of new methods to reduce the toxicity of this compound should be explored.
合成方法
The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride involves a multi-step process that begins with the reaction of 4-chloro-2-methylquinoline (CMQ) with 8-sulfonyl fluoride (SF). This reaction is carried out in a basic medium, such as aqueous sodium hydroxide, and the resulting product is this compound. The reaction is conducted at room temperature and the yield of the product is typically high.
属性
IUPAC Name |
4-chloro-2-methylquinoline-8-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQSACOQXLNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
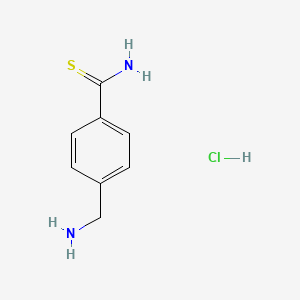
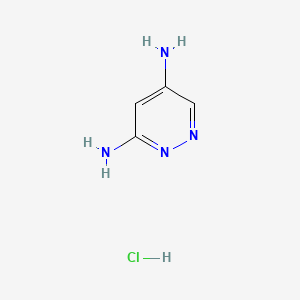
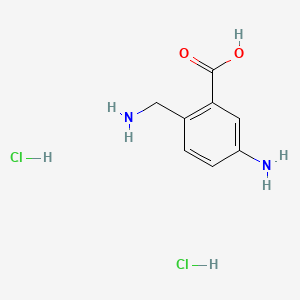

![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
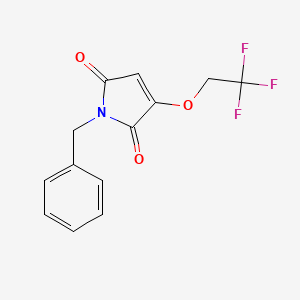
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
